Aluminum, (decanoato-O)dihydroxy-

Description

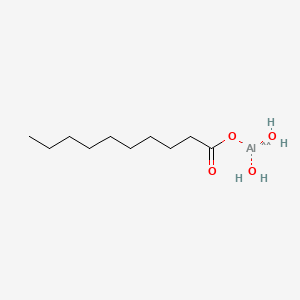

Aluminum, (decanoato-O)dihydroxy- (CAS 123774-65-2) is an organoaluminum compound with the molecular formula C₁₀H₂₁AlO₄. Structurally, it consists of an aluminum center coordinated by two hydroxyl groups and one decanoate ligand (a 10-carbon fatty acid chain, CH₃(CH₂)₈COO⁻) . This compound belongs to the class of aluminum carboxylates, which are widely used in industrial applications such as polymer stabilizers, catalysts, and surfactants. Its amphiphilic nature, derived from the hydrophobic decanoate chain and hydrophilic aluminum-hydroxyl core, enables versatile interactions in materials science .

Properties

CAS No. |

123774-65-2 |

|---|---|

Molecular Formula |

C10H23AlO4 |

Molecular Weight |

234.272 |

IUPAC Name |

decanoyloxyaluminum;dihydrate |

InChI |

InChI=1S/C10H20O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10(11)12;;;/h2-9H2,1H3,(H,11,12);;2*1H2/q;+1;;/p-1 |

InChI Key |

PQOGXJCMROBUSM-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC(=O)O[Al].O.O |

Synonyms |

Aluminum, (decanoato-O)dihydroxy- |

Origin of Product |

United States |

Comparison with Similar Compounds

Aluminum, (acetato-O)dihydroxy- (CAS 7360-44-3)

- Molecular Formula : C₂H₅AlO₄.

- Structure : Features a two-carbon acetate ligand (CH₃COO⁻).

- Properties: Shorter chain length increases water solubility compared to decanoate derivatives. Used in antiperspirants and as a precursor for alumina gels .

- Key Difference : Higher polarity due to the acetate group makes it more reactive in aqueous environments .

Bis(dodecanoato-O)hydroxyaluminium (CAS 56639-51-1)

- Molecular Formula : C₂₈H₅₄AlO₄.

- Structure: Contains two dodecanoate (12-carbon) ligands.

- Properties : Enhanced lipophilicity improves compatibility with organic matrices, making it suitable for lubricants and hydrophobic coatings .

- Key Difference: Longer chain length reduces solubility in polar solvents compared to decanoate .

Hydroxyaluminum distearate (CAS 300-92-5)

- Molecular Formula : C₃₆H₇₁AlO₅.

- Structure: Includes two octadecanoate (18-carbon) ligands.

- Properties : Extreme hydrophobicity and thermal stability; used in cosmetics, plastics, and as a thickening agent .

- Key Difference : The 18-carbon chain provides superior moisture resistance but limits dispersibility in polar systems .

Aluminum-Amino Acid Complexes

Dihydroxyaluminum aminoacetate (CAS 41354-48-7)

- Molecular Formula: C₂H₆AlNO₄ (anhydrous).

- Structure : Aluminum coordinated by glycinate (NH₂CH₂COO⁻) and hydroxyl groups.

- Properties : Combines aluminum’s antacid properties with glycine’s biocompatibility. USP-grade material used in gastrointestinal medications .

- Key Difference: Amino acid coordination introduces nitrogen-based chelation, enhancing stability in biological systems compared to fatty acid derivatives .

Aromatic Aluminum Carboxylates

Aluminum diacetylsalicylate (CAS 23414-80-1)

- Molecular Formula : C₁₈H₁₅AlO₉.

- Structure : Derived from acetylsalicylic acid (aspirin).

- Properties : Used as an analgesic and antipyretic. Poor water solubility but decomposes in acidic media to release therapeutic ions .

- Key Difference: Aromatic carboxylates enable pharmacological activity, unlike aliphatic analogs like decanoate .

Data Tables

Table 1. Comparative Properties of Aluminum Carboxylates

Table 2. Functional Comparisons

| Compound Type | Bioactivity | Thermal Stability | Hydrophobicity |

|---|---|---|---|

| Short-chain (acetate) | Low | Moderate | Low |

| Medium-chain (decanoate) | Moderate | High | Moderate |

| Long-chain (stearate) | None | Very High | High |

| Amino acid (glycinate) | High | Moderate | Low |

Research Findings

- Decanoate vs. Stearate: Decanoate derivatives balance processability and hydrophobicity, making them preferred in coatings, while stearates excel in moisture-sensitive applications .

- Amino Acid Complexes: Dihydroxyaluminum aminoacetate’s low toxicity and gastric acid buffering capacity make it superior to fatty acid-based analogs in pharmaceuticals .

- Chain Length Effects : Longer chains reduce aluminum’s Lewis acidity, diminishing catalytic activity but improving compatibility with organic polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.